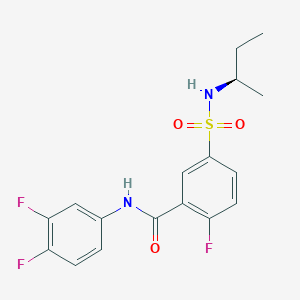

AB-423

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AB-423 is a member of the sulfamoylbenzamide class of hepatitis B virus capsid inhibitors. It is known for its potent inhibition of hepatitis B virus replication by targeting the capsid assembly process. This compound has shown promising results in preclinical studies and is currently being evaluated for its potential use in treating chronic hepatitis B virus infections .

作用机制

AB-423 通过抑制乙型肝炎病毒衣壳的组装发挥作用。它专门针对核心蛋白的二聚体-二聚体界面,阻止前基因组 RNA 的包封和松弛环状 DNA 的形成。 这种病毒复制过程的破坏导致病毒载量显着降低 .

准备方法

合成路线和反应条件

AB-423 的合成涉及多个步骤,从制备核心磺酰胺苯甲酰胺结构开始。关键步骤包括:

形成苯甲酰胺核心: 第一步涉及合适的苯甲酰氯与胺反应,形成苯甲酰胺核心。

引入磺酰胺基团: 磺酰胺基团通过在碱性条件下与磺酰胺氯反应引入。

官能化: 通过各种反应,包括卤化、硝化和还原,对苯甲酰胺核心进行进一步官能化,以引入所需的取代基。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件优化: 优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。

纯化: 使用重结晶、色谱和蒸馏等技术纯化最终产品,以达到所需的纯度水平。

质量控制: 实施严格的质量控制措施,以确保一致性和符合监管标准.

化学反应分析

反应类型

AB-423 会发生几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰苯甲酰胺核心上的官能团。

取代: 取代反应,如卤化和硝化,通常用于在苯甲酰胺核心上引入不同的取代基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤化通常使用氯或溴等卤素进行,而硝化则涉及使用硝酸和硫酸。

主要形成的产物

科学研究应用

AB-423 具有广泛的科学研究应用,包括:

化学: 用作研究磺酰胺苯甲酰胺的合成和反应性的模型化合物。

生物学: 研究其对乙型肝炎病毒复制的影响及其作为抗病毒剂的潜力。

医学: 探索其在治疗慢性乙型肝炎病毒感染方面的治疗潜力。

相似化合物的比较

类似化合物

BAY 41-4109: 另一种靶向衣壳组装过程的乙型肝炎病毒衣壳抑制剂。

GLS-4: 一种具有类似作用机制的 I 类衣壳抑制剂。

JNJ-632: 一种对乙型肝炎病毒具有抗病毒活性的强效衣壳组装调节剂。

AB-423 的独特性

This compound 在抑制前基因组 RNA 的包封和松弛环状 DNA 的形成方面独一无二,这使其与其他衣壳抑制剂区别开来。 其强大的抗病毒活性,加上良好的药代动力学特性,使其成为进一步开发作为慢性乙型肝炎病毒感染治疗剂的有希望的候选药物 .

属性

IUPAC Name |

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXLHYPDOMJMO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AB-423 exert its antiviral effect against HBV?

A1: this compound belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, this compound acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that this compound might bind to specific sites on the HBV core protein?

A2: Research suggests that this compound's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

- Molecular docking studies: Simulations show favorable interactions between this compound and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].

- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between this compound and this critical region of the core protein [].

Q3: Has this compound demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, this compound has shown promising antiviral activity in preclinical studies:

- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, this compound displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].

- In vivo: In a mouse model of HBV infection, this compound administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining this compound with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。